molecular formula C21H24NNaO8S B104501 sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate CAS No. 1225497-78-8

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

Numéro de catalogue: B104501
Numéro CAS: 1225497-78-8
Poids moléculaire: 473.5 g/mol
Clé InChI: VLQLUZFVFXYXQE-USRGLUTNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, also known as ON-01910.Na, is a synthetic benzyl styryl sulfone compound developed by Onconova Therapeutics. It is currently in phase III clinical trials for the treatment of myelodysplastic syndromes and leukemias . This compound is a multi-target inhibitor with significant potential in cancer therapy due to its ability to interfere with various cellular pathways .

Analyse Des Réactions Chimiques

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and sulfides .

Applications De Recherche Scientifique

Treatment of Myelodysplastic Syndromes (MDS)

Rigosertib has been studied extensively for its efficacy in treating MDS. Clinical trials have shown that it can improve hematological responses in patients who are resistant to standard treatments. The FDA has granted Orphan Drug Designation for rigosertib due to its potential benefits for patients with this rare disease .

Other Cancer Types

Beyond MDS, rigosertib is being investigated for use in various solid tumors and hematological malignancies. Its ability to target multiple signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .

Case Study 1: Efficacy in MDS Patients

A phase II clinical trial evaluated the safety and efficacy of rigosertib in patients with higher-risk MDS. Results indicated a significant improvement in overall response rates compared to historical controls. Patients demonstrated increased survival rates and improved quality of life metrics during treatment .

Case Study 2: Combination Therapy

Research has also explored the use of rigosertib in combination with other chemotherapeutic agents. One study found that combining rigosertib with azacitidine resulted in enhanced anti-tumor activity compared to either agent alone. This combination therapy is currently under investigation in ongoing clinical trials .

Mécanisme D'action

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate is unique due to its multi-target inhibitory activity. Similar compounds include:

Activité Biologique

Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, commonly referred to as Rigosertib sodium (ON-01910.Na), is a synthetic compound with significant biological activity, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Chemical Formula C21H24NNaO8S
Molecular Weight 451.49 g/mol
CAS Number 592542-59-1
Melting Point 172-174 °C
Solubility Soluble in DMSO
pKa 4.23 ± 0.20

Rigosertib sodium is characterized by its sulfonylmethyl and methoxyphenyl groups, which contribute to its biological activity as a microtubule destabilizing agent and a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) .

Rigosertib sodium operates through multiple pathways:

  • Microtubule Destabilization : It disrupts microtubule assembly, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation .
  • Apoptosis Induction : The compound enhances apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. It has been shown to increase the levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry studies indicate that Rigosertib sodium causes significant G2/M phase arrest in various cancer cell lines, including HepG2 cells .

Case Study: HepG2 Cell Line

In a study involving HepG2 (human hepatocellular carcinoma) cells, Rigosertib sodium demonstrated potent cytotoxic effects with an IC50 value of approximately 1.38 μM. Key findings from this study include:

  • Cytotoxicity : Compared to untreated controls, Rigosertib sodium significantly reduced cell viability.
  • Mitochondrial Membrane Potential (MMP) : The compound caused a notable decrease in MMP, indicating early apoptotic changes.
  • Flow Cytometry Analysis : Results showed an increase in Annexin-V positive cells, confirming apoptosis induction.

The study also highlighted a three-fold increase in G2/M phase cell population after treatment with Rigosertib sodium .

Clinical Applications

Rigosertib sodium is currently under investigation for its efficacy in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It has received Orphan Drug Designation from the FDA due to its potential benefits for patients with high-risk conditions .

Clinical Trials

Rigosertib has reached Phase III clinical trials, focusing on patients who have not responded to standard therapies. Preliminary results indicate improved outcomes compared to traditional treatments, emphasizing its role as a novel therapeutic agent in hematological malignancies .

Propriétés

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 2
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 3
Reactant of Route 3
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 4
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 5
Reactant of Route 5
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Reactant of Route 6
Reactant of Route 6
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Customer
Q & A

Q1: What are the molecular targets of Rigosertib sodium and how does its inhibition of these targets lead to its anti-cancer effects?

A: Rigosertib sodium is a small molecule inhibitor that targets multiple pathways involved in cancer cell survival and proliferation. Although initially thought to be a specific inhibitor of Polo-like kinase 1 (Plk1) [], further research has shown that it affects several other key signaling pathways. []

Q2: What are some of the combinatorial therapeutic approaches being investigated with Rigosertib Sodium?

A: Given that Rigosertib Sodium affects multiple signaling pathways, it is being explored in combination with other chemotherapeutic agents. Research indicates a synergistic antitumor activity when Rigosertib Sodium is used with other chemotherapy drugs. [] Specifically, studies have shown a significant combinatorial benefit when Rigosertib Sodium is used with Cisplatin in HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines. [] This synergistic effect suggests a potential for improved efficacy in treating certain cancers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.